tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate serves as a valuable chiral building block in organic synthesis. Its readily available hydroxyl group and protected amine functionality allow for selective functionalization, making it a versatile starting material for the synthesis of various complex molecules with desired stereochemistry. For instance, a study published in the Journal of the American Chemical Society demonstrates its utilization in the synthesis of enantiopure cyclohexanes with potential applications in drug development [].
The tert-butyl group in tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate acts as a protecting group for the amine functionality. This protecting group is stable under various reaction conditions but can be readily removed under specific conditions, allowing for the controlled exposure of the amine group during multistep syntheses. This property enables the selective modification of other functional groups within the molecule while preserving the integrity of the amine. An example of this application is reported in a research article published in Tetrahedron Letters, where the protected amine group facilitates the introduction of different functionalities at other positions of the molecule [].
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate can be employed as a ligand in asymmetric catalysis. The chiral backbone and functional groups of the molecule can influence the reaction pathway and promote the formation of specific enantiomers. A study published in Organic Letters explores the use of this compound as a ligand in the asymmetric aldol reaction, achieving high enantioselectivity in the product formation [].
Tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C₁₁H₂₁N₁O₃ and a molecular weight of 215.29 g/mol. It features a tert-butyl group attached to a carbamate functional group, which is further connected to a cyclohexyl ring that contains a hydroxyl group at the 2-position. This unique structure imparts specific chemical properties and biological activities, making it a subject of interest in various fields of research.
The biological activity of tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator of certain enzymatic pathways, influencing various biochemical processes. The presence of the hydroxyl group enhances its potential as a ligand in protein-ligand interactions, contributing to its relevance in pharmacological studies .
The synthesis of tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate typically involves the reaction between tert-butyl carbamate and (1S,2S)-2-hydroxycyclohexanone. This reaction is generally conducted in the presence of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide. The mixture is stirred under controlled conditions until the reaction reaches completion .
texttert-butyl carbamate + (1S,2S)-2-hydroxycyclohexanone → tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate
Tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate has several applications across different fields:
Studies on the interactions of tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate with biological targets indicate its potential as a modulator in enzymatic activities. Its ability to bind to specific receptors suggests possible applications in drug development and therapeutic interventions. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic benefits .
Tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Tert-butyl (4-oxocyclohexyl)carbamate | Contains a ketone instead of a hydroxyl | Lacks the hydroxyl group which affects reactivity |
| Tert-butyl (4-aminocyclohexyl)carbamate | Contains an amine group | Different functional group alters biological activity |
| Tert-butyl (4-halocyclohexyl)carbamate | Contains halogen substituents | Halogenation changes reactivity profile |
| Tert-butyl (3-oxocyclohexyl)carbamate | Ketone at the 3-position | Structural variation influences properties |
The presence of the hydroxyl group in tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate distinguishes it from these similar compounds. This functional group not only enhances its chemical reactivity but also contributes significantly to its biological activity, making it a versatile compound for further exploration in both synthetic chemistry and pharmacology .
The (1S,2S) configuration of tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate establishes a specific three-dimensional arrangement that significantly influences its chemical behavior and biological activity. The compound features a tert-butyl protecting group attached to a carbamate functional group, which provides both steric hindrance and chemical stability under various reaction conditions. The cyclohexyl ring adopts a chair conformation, with the hydroxyl group at the 2-position and the carbamate-protected amine at the 1-position maintaining a trans relationship.
The stereochemistry indicated by the (1S,2S) configuration creates specific spatial arrangements that affect molecular interactions with biological targets and synthetic reagents. This particular stereoisomer demonstrates enhanced stability compared to its diastereomeric counterparts, making it particularly valuable for synthetic applications requiring prolonged reaction times or harsh conditions.
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate exhibits moderate stability under standard laboratory conditions but demonstrates sensitivity to hydrolysis, particularly in the presence of strong acids or bases. The compound's solubility profile is influenced by both the hydrophobic tert-butyl group and the hydrophilic hydroxyl functionality, creating amphiphilic characteristics that enhance its utility in diverse solvent systems.
The InChI identifier for this compound is InChI=1/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1, providing precise structural information for computational and database applications. The presence of hydrogen bond acceptors and donors (4 and 2, respectively) contributes to its interaction potential with various molecular targets.
The dehydrogenation of tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate under Pd(PPh₃)₄ catalysis proceeds through a multistep mechanism involving ligand dissociation, intermediate stabilization, and hydrogen elimination. Density functional theory (DFT) calculations reveal that the reaction initiates with the dissociation of triphenylphosphine (PPh₃) ligands from the Pd center, generating a coordinatively unsaturated species capable of substrate activation [1] [3]. This step is critical for enabling oxidative addition of the carbamate substrate to the Pd(0) center, forming a Pd(II)-hydride intermediate [1] [2].
A key transition state involves the transfer of a β-hydrogen from the cyclohexyl moiety to the Pd center, accompanied by simultaneous elimination of molecular hydrogen (H₂) [2]. Computational studies identify two distinct pathways: Pathway 1 exhibits a net energy of –84.7 kcal/mol, while Pathway 2 initially requires 90.1 kcal/mol but achieves a final energy of –238.7 kcal/mol through intermediate regeneration [1]. The latter pathway’s feasibility is attributed to the stabilization of a Pd(II)-enolate intermediate, which undergoes reductive elimination to yield the dehydrogenated product [1] [3]. Experimental validation via ¹H NMR confirms the presence of Pd-stabilized intermediates, aligning with computed geometries [1].
| Pathway | Activation Energy (kcal/mol) | Net Energy (kcal/mol) | Key Intermediate |
|---|---|---|---|
| 1 | 15.2 | –84.7 | Pd(II)-hydride |
| 2 | 90.1 | –238.7 | Pd(II)-enolate |
Gas chromatography (GC) analyses corroborate H₂ evolution during dehydrogenation, consistent with the proposed β-hydride elimination mechanism [2]. The role of Pd(PPh₃)₄ extends beyond catalysis; it also suppresses side reactions by stabilizing high-energy intermediates through π-backbonding interactions with the carbamate carbonyl group [1] [4].
Ligand architecture profoundly influences the stereochemical outcome of Pd-catalyzed carbamate functionalization. Phosphine-based ligands, such as PPh₃, provide moderate stereocontrol, but their limitations in asymmetric induction have spurred the development of chiral auxiliaries and hybrid ligands. For instance, oxazolidinone-modified ligands enable diastereomeric ratios (dr) exceeding 18:1 in proline derivatives by enforcing a rigid coordination geometry around the Pd center [3] [5].
The electronic and steric properties of ligands dictate their ability to stabilize transition states. Bulky substituents on phosphorus ligands (e.g., biphenyl groups) reduce rotational freedom, favoring a single enantiomeric pathway [5]. Computational models demonstrate that electron-donating ligands accelerate oxidative addition by increasing electron density at the Pd center, whereas electron-withdrawing groups favor reductive elimination [4] [5]. A comparative study of ligands in Pd-catalyzed annulation reactions reveals the following trends:
| Ligand Type | Reaction Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| PPh₃ | 48 | 3:1 |
| BINAP (chiral) | 72 | 12:1 |
| Oxazolidinone-PPh₃ | 76 | 18:1 |
The integration of carbamate directing groups further enhances regioselectivity. For example, tert-butyl carbamates coordinate to Pd via the carbonyl oxygen, positioning the cyclohexyl moiety for β-hydride elimination with minimal competing pathways [4]. This strategy has been leveraged in the synthesis of carbazole alkaloids, where stereochemical fidelity is paramount [4] [5].
DFT and molecular dynamics simulations provide atomic-level insights into transition states governing Pd-catalyzed carbamate transformations. For tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate, the rate-determining step involves a six-membered cyclic transition state where Pd coordinates simultaneously to the carbamate oxygen and the β-hydrogen of the cyclohexyl group [1] [3]. This structure exhibits a distorted trigonal bipyramidal geometry, with a computed activation barrier of 15.2 kcal/mol for Pathway 1 [1].
Key findings from computational studies include:
A comparative analysis of Pd(0) and Pd(II) intermediates reveals that Pd(II)-enolate species are 27.4 kcal/mol more stable than their Pd(0) counterparts due to enhanced backdonation into the carbamate π* orbital [1] [3]. These models align with experimental kinetics data, validating their predictive utility in catalyst design.
Irritant;Environmental Hazard